molecular formula C12H9Cl2N B1605202 bis(4-chlorophenyl)amine CAS No. 6962-04-5

bis(4-chlorophenyl)amine

Cat. No.: B1605202
CAS No.: 6962-04-5
M. Wt: 238.11 g/mol
InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Research

Bis(4-chlorophenyl)amine belongs to the important class of diarylamine compounds, which constitute a fundamental structural motif widely distributed in pharmaceutical agents and natural products. The compound's significance in chemical research stems from its role as a versatile synthetic intermediate and its potential applications in developing novel therapeutic agents. Research has demonstrated that diarylamine scaffolds, including this compound, exhibit extensive biological activities covering antitumor, anti-human immunodeficiency virus, antibiotic, fungicidal, and herbicidal properties. The compound's unique structural features make it particularly valuable for constructing diverse molecular architectures with promising pharmacological activities.

The electronic properties conferred by the chlorine substituents enhance the compound's utility in synthetic transformations and biological interactions. Studies have shown that chlorinated aromatic amines demonstrate significant potential in medicinal chemistry applications, particularly in the development of compounds with selective biological activities. The symmetrical structure of this compound provides researchers with a reliable platform for further chemical modifications and derivatizations. The compound's stability under various reaction conditions makes it an attractive starting material for complex synthetic sequences in pharmaceutical and materials chemistry research.

Historical Context and Discovery

The historical development of this compound is closely linked to the broader evolution of diarylamine chemistry and organohalogen compound research. The systematic study of chlorinated diphenylamines gained momentum during the early twentieth century as chemists explored methods for introducing halogen substituents into aromatic amine systems. The synthesis of related compounds such as 4-chlorodiphenylamine was first accomplished using established methodologies, including the Chapman rearrangement reaction and nucleophilic substitution approaches. These early synthetic efforts laid the foundation for developing more sophisticated methods for preparing symmetrically substituted diarylamines.

The compound's recognition as a distinct chemical entity occurred as part of broader investigations into halogenated aromatic amines and their potential applications. Research efforts during the mid-twentieth century focused on understanding the electronic effects of halogen substituents on aromatic amine reactivity and biological activity. The development of efficient synthetic routes to this compound coincided with advances in organometallic chemistry and transition metal-catalyzed coupling reactions. Modern synthetic approaches have benefited from improved understanding of structure-activity relationships in diarylamine systems and the development of more selective and environmentally friendly synthetic methodologies.

Nomenclature and Classification

This compound is classified as a secondary aromatic amine featuring two identical chlorine-substituted phenyl groups attached to a central nitrogen atom. The compound belongs to the broader category of diarylamines, which are characterized by having two aromatic rings connected through a nitrogen linkage. Within the classification system of organochlorine compounds, it represents a symmetrical diarylamine with para-chloro substitution pattern on both aromatic rings. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the symmetrical arrangement of the two 4-chlorophenyl substituents.

The compound can also be classified according to its functional group characteristics as a halogenated aromatic amine. This classification is significant for understanding its chemical reactivity patterns and potential biological activities. From a structural perspective, this compound exhibits C2v symmetry, which influences its physical properties and spectroscopic characteristics. The presence of electron-withdrawing chlorine substituents in the para positions affects the electron density distribution throughout the molecule, influencing both its chemical reactivity and potential interactions with biological targets.

Chemical Registry Information

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHWAPQEXRZRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283792
Record name Bis(p-chlorophenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-04-5
Record name Bis(p-chlorophenyl)amine
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Record name Bis(p-chlorophenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of 4-Chlorobenzyl Chloride with Ammonia or Amines

The most direct and widely used method for preparing bis(4-chlorophenyl)amine involves the reaction of 4-chlorobenzyl chloride with ammonia or primary amines under basic conditions. This nucleophilic substitution reaction proceeds as follows:

$$
2 \text{C}6\text{H}4\text{ClCH}2\text{Cl} + \text{NH}3 \rightarrow (\text{C}6\text{H}4\text{ClCH}2)2\text{NH} + 2 \text{HCl}
$$

  • Reaction Conditions: Typically carried out in the presence of a base such as sodium hydroxide to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Solvent: Polar solvents or aqueous media are often used.
  • Temperature: Moderate heating to enhance reaction rate.
  • Outcome: Formation of this compound with good selectivity.

This method is also adaptable for the synthesis of substituted derivatives by varying the amine nucleophile.

Industrial Scale Production Using Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to improve control over reaction parameters such as temperature, pressure, and residence time. This leads to:

  • Enhanced reaction efficiency.
  • Higher product purity.
  • Easier scalability.
  • Safer handling of hazardous intermediates.

Continuous flow technology allows for consistent production of this compound with optimized yields and reduced waste generation.

Detailed Reaction Example: Synthesis of Bis(4-chlorophenyl)methylamine

A closely related compound, bis(4-chlorophenyl)methylamine, is synthesized by reacting 4-chlorobenzyl chloride with methylamine under basic conditions:

$$
2 \text{C}6\text{H}4\text{ClCH}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow (\text{C}6\text{H}4\text{ClCH}2)2\text{NCH}3 + 2 \text{HCl}
$$

  • Base: Sodium hydroxide facilitates the nucleophilic substitution.
  • Solvent: Typically aqueous or polar organic solvents.
  • Industrial Scale: Continuous flow reactors enhance yield and purity.

This reaction exemplifies the nucleophilic substitution approach applicable to this compound synthesis.

Data Table Summarizing Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Nucleophilic substitution 4-chlorobenzyl chloride + NH3 Base (NaOH), moderate heat, solvent Simple, high yield, scalable Generates HCl byproduct
Continuous flow reactors Same as above Controlled temp, pressure, flow High purity, safe, efficient Requires specialized equipment
Friedel-Crafts sulfonation Chlorobenzene + sulfuric acid 200–250°C, condensing agents Useful for sulfone derivatives Harsh conditions, side reactions
Multicomponent Kabachnik-Fields (for related bis(aminophosphonates)) Diamines + aldehydes + diethylphosphite Catalyst-free, reflux in ethanol or toluene Eco-friendly, good yields Not directly for this compound

Research Findings and Notes

  • The nucleophilic substitution method remains the most straightforward and commonly employed for this compound synthesis, especially at industrial scale.
  • Continuous flow reactors offer significant improvements in process control, safety, and product quality.
  • Use of condensing agents like boric acid in related aromatic substitution reactions can enhance reaction rates and selectivity, which may be explored for amine synthesis optimization.
  • Avoidance of toxic reagents such as dimethyl sulfate is preferred for safer and greener synthesis.
  • Analytical techniques such as NMR and chromatography are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Types of Reactions: bis(4-chlorophenyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

    Oxidation: Formation of p-chloronitrosobenzene or p-chloronitrobenzene.

    Reduction: Formation of p-chloroaniline derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl rings.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Bis(4-chlorophenyl)amine is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and dyes. Its unique structure allows for modifications that lead to diverse derivatives with potential applications in drug development.

Biology

  • Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential clinical applications in treating bacterial infections.
  • Anticancer Potential : Studies have indicated that the compound can induce apoptosis and cell cycle arrest in cancer cell lines, such as A2780 (ovarian cancer) and HepG2 (liver cancer). Its mechanism appears to involve interactions with specific molecular targets, altering enzyme activities and metabolic pathways.

Medicine

  • Drug Development : The unique properties of this compound make it a candidate for drug development. Ongoing research aims to explore its potential as a lead compound for designing therapeutics targeting specific biological pathways.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, including polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.

The following table summarizes the biological activities of this compound:

Activity TypeTarget Organisms/CellsIC50 (μM)Mechanism of Action
AntimicrobialStaphylococcus aureus16Cell wall synthesis inhibition
Pseudomonas aeruginosa32Disruption of bacterial membranes
AnticancerA2780 (ovarian cancer)10.3Induction of apoptosis
HepG2 (liver cancer)11.3Cell cycle arrest at G2/M phase

Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound against various strains of bacteria. Results indicated that the compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent for bacterial infections.

Cancer Cell Line Studies

In research focused on cancer treatment, this compound was tested on several cancer cell lines. Results showed significant apoptosis induction and cell cycle arrest, highlighting its potential utility in oncological drug development.

Mechanism of Action

The mechanism of action of bis(p-chlorophenyl)amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Bis(4-chlorophenyl)amine vs. DDT [1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane]

Property This compound DDT
Molecular Formula C₁₂H₉Cl₂N C₁₄H₉Cl₅
Molecular Weight 238.11 g/mol 354.49 g/mol
Functional Groups Aromatic amine Ethane backbone with Cl₃ and Cl₂
Key Applications Polymer precursors, catalysts Insecticide (historical)
Environmental Impact Moderate persistence High persistence, bioaccumulative

Structural Insights : DDT’s ethane backbone and three chlorine atoms render it highly lipophilic and environmentally persistent. In contrast, this compound’s amine group allows for hydrogen bonding and participation in nucleophilic reactions, reducing environmental persistence compared to DDT .

This compound vs. Bis-(3,4-dimethylphenyl)amine

Property This compound Bis-(3,4-dimethylphenyl)amine
Molecular Formula C₁₂H₉Cl₂N C₁₆H₁₉N
Molecular Weight 238.11 g/mol 225.33 g/mol
Substituents Chlorine (electron-withdrawing) Methyl (electron-donating)
Reactivity Higher electrophilicity Lower electrophilicity
Safety Profile Potential chlorinated toxicity Lower toxicity, less hazardous

Functional Differences : Methyl groups in Bis-(3,4-dimethylphenyl)amine increase steric bulk and electron density on the aromatic rings, reducing reactivity toward electrophilic substitution compared to this compound .

This compound vs. Bis(4-fluorobenzyl)amine Hydrochloride

Property This compound Bis(4-fluorobenzyl)amine HCl
Molecular Formula C₁₂H₉Cl₂N C₁₄H₁₄ClF₂N
Molecular Weight 238.11 g/mol 281.72 g/mol
Substituents Chlorine on phenyl rings Fluorine on benzyl groups
Polarity Moderate Higher (due to F and HCl salt)
Applications Catalysis, polymer synthesis Pharmaceutical intermediates

Electronic Effects : Fluorine’s stronger electronegativity enhances polarity and solubility in Bis(4-fluorobenzyl)amine, making it more suited for biomedical applications compared to the chlorinated analog .

This compound vs. Bis(4-chlorobenzenesulfonyl)amine

Property This compound Bis(4-chlorobenzenesulfonyl)amine
Molecular Formula C₁₂H₉Cl₂N C₁₂H₉Cl₂NO₄S₂
Molecular Weight 238.11 g/mol 368.25 g/mol
Functional Groups Amine Sulfonamide
Acidity Weak base (pKa ~4-5) Strong acid (sulfonamide proton)
Applications Organic synthesis Ionic liquids, surfactants

Chemical Behavior : The sulfonamide group in Bis(4-chlorobenzenesulfonyl)amine introduces strong acidity and thermal stability, contrasting with the basicity of this compound .

Biological Activity

Bis(4-chlorophenyl)amine, also known as diphenylamine, is an organic compound that has garnered attention for its biological activities, particularly in the context of environmental toxicity and potential therapeutic applications. This article explores the compound's biological activity, including its effects on cancer cells, antimicrobial properties, and endocrine-disrupting capabilities.

  • Chemical Formula : C12H10Cl2N
  • Molecular Weight : 235.12 g/mol
  • Structure : The compound consists of two 4-chlorophenyl groups attached to a nitrogen atom.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A series of synthesized compounds based on this structure were evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity comparable to clinically used antibiotics like ampicillin and isoniazid. Notably, some compounds demonstrated submicromolar activity against resistant strains such as vancomycin-resistant Enterococcus faecalis and Mycobacterium tuberculosis .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus< 0.5 μg/mL
Compound BMRSA< 1 μg/mL
Compound CM. tuberculosis< 0.25 μg/mL

Cytotoxic Effects on Cancer Cells

The cytotoxic profile of this compound derivatives has been assessed in various cancer cell lines. In vitro studies showed that specific compounds induced apoptosis in breast cancer cells (MCF-7) with IC50 values ranging from 10 to 33 nM. These compounds were also found to inhibit tubulin polymerization, suggesting a mechanism of action involving disruption of microtubule dynamics .

Cell LineIC50 (nM)Mechanism of Action
MCF-710-33Tubulin destabilization
MDA-MB-23123-33Apoptosis induction

Endocrine Disruption Potential

This compound has been identified as an endocrine-disrupting compound (EDC). Research indicates that it can activate androgen receptors in prostate cancer cells, leading to androgen-independent cellular proliferation. This activation was shown to reduce the efficacy of androgen ablation therapies, highlighting the potential risks associated with exposure to this compound .

Case Studies

A notable case study involved the analysis of this compound's effects on prostate cancer cell lines expressing mutant androgen receptors. The study demonstrated that exposure to this compound resulted in increased transcription of PSA (prostate-specific antigen), a key marker for prostate cancer progression .

Q & A

Q. What are the optimal synthetic routes for bis(4-chlorophenyl)amine, and how can purity be ensured?

this compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution, using 4-chloroaniline and 4-chlorophenyl halides. For example, a method analogous to CF₃-containing diamine synthesis involves coupling aromatic amines with halogenated aryl compounds under catalytic Cu or Pd conditions . Purification typically involves column chromatography or recrystallization. Purity validation requires HPLC (e.g., CHIRALCEL AD column for enantiomeric analysis) and NMR (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR can confirm aromatic proton environments (e.g., para-substitution patterns at δ 7.2–7.5 ppm). ¹³C NMR identifies quaternary carbons bonded to chlorine.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z ~233 for C₁₂H₉Cl₂N).
  • IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) are key .

Q. What are the recommended storage conditions to prevent degradation?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as aryl amines may oxidize or hydrolyze. Compatibility testing with common solvents (e.g., DMSO, ethanol) is advised to prevent solvolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies often arise from polymorphic forms or impurities. Methodological steps:

  • Differential Scanning Calorimetry (DSC) : Confirm melting points and detect polymorphs.
  • Solubility Studies : Use standardized buffers (pH 1–13) and quantify via UV-Vis spectroscopy.
  • Cross-validate data with independent labs using identical batches .

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • Kinetic Studies : Monitor reaction progress under varying temperatures, catalysts (e.g., Pd/C, CuI), and solvents (DMF, toluene).
  • Mechanistic Probes : Use deuterated analogs or computational modeling (DFT) to identify rate-determining steps.
  • Byproduct Analysis : Employ GC-MS or LC-MS to trace side reactions (e.g., dehalogenation) .

Q. How can this compound’s potential bioactivity be systematically evaluated?

  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450).
  • Dioxin-like Activity : Use reporter gene assays (e.g., luciferase-based AhR activation) as done for DDT metabolites .
  • Structural Analogs : Compare with diaryl disulfides, which show tumor suppressor stabilization .

Q. What safety protocols are critical for handling this compound in kinetic studies?

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during heating steps.
  • Waste Management : Segregate halogenated waste for incineration by certified facilities .

Q. How does regulatory status impact its use in environmental toxicity studies?

While not currently listed under EU REACH priority substances, related compounds (e.g., bis(4-chlorophenyl)sulphone) are under ECHA evaluation. Researchers should adhere to OECD guidelines for ecotoxicity testing (e.g., Daphnia magna LC₅₀ assays) and preemptively assess endocrine disruption potential .

Methodological Tables

Characterization Data Typical Values Technique
Melting Point85–90°C (lit. for analogs)DSC
Solubility in DMSO>50 mg/mLUV-Vis
¹H NMR (CDCl₃)δ 7.25–7.45 (m, 8H, Ar-H)400 MHz NMR
Hazard Codes Precautionary Measures
H315-H319 (Skin/Eye Irritant)Use gloves/face shields
H335 (Respiratory Irritation)Ensure proper ventilation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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